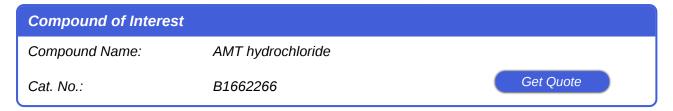


Spectroscopic and Analytical Profiling of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-Methyltryptamine (AMT) hydrochloride, a psychoactive compound of the tryptamine class. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring this data and presents logical workflows for its analytical identification and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **AMT hydrochloride**, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for **AMT hydrochloride** is not readily available in the public domain, predicted data for the free base serves as a useful reference. The presence of the hydrochloride salt would be expected to induce shifts in the signals of nearby protons and carbons, particularly those of the amine group and the indole ring.

Table 1: Predicted ¹H NMR Data for α-Methyltryptamine (Free Base)



Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.6	d	Indole H-4
~7.3	d	Indole H-7
~7.1	t	Indole H-6
~7.0	t	Indole H-5
~7.0	S	Indole H-2
~3.4	m	СН
~2.9	dd	CH ₂ (diastereotopic)
~2.7	dd	CH ₂ (diastereotopic)
~1.2	d	СН₃
Variable	br s	NH, NH2

Solvent: CDCl $_3$. Reference: TMS (δ 0.00). J-coupling constants would need to be determined from an experimental spectrum.

Table 2: Predicted ¹³C NMR Data for α-Methyltryptamine (Free Base)



Chemical Shift (δ) ppm	Assignment
~136.5	Indole C-7a
~127.5	Indole C-3a
~122.5	Indole C-2
~122.0	Indole C-6
~119.5	Indole C-5
~118.8	Indole C-4
~113.0	Indole C-3
~111.2	Indole C-7
~49.0	СН
~35.0	CH ₂
~22.5	CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **AMT hydrochloride** will exhibit characteristic absorptions corresponding to its functional groups. The hydrochloride salt form will show a broad N-H stretch from the ammonium group.

Table 3: Characteristic IR Absorption Bands for AMT Hydrochloride



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (indole)
3200-2800	Strong, Broad	N+-H stretch (ammonium hydrochloride)
3100-3000	Medium	C-H stretch (aromatic)
2970-2850	Medium	C-H stretch (aliphatic)
~1620, ~1460	Medium-Strong	C=C stretch (aromatic indole ring)
~1580	Medium	N-H bend (amine)
~1450	Medium	C-H bend (aliphatic)
~740	Strong	C-H out-of-plane bend (ortho- disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry of AMT typically involves electron ionization (EI), leading to characteristic fragmentation patterns that are crucial for its identification.

Table 4: Key Mass Spectral Fragments of α -Methyltryptamine (EI-MS)

m/z	Proposed Fragment Structure	Fragmentation Pathway
174	[C11H14N2]+	Molecular Ion (M+)
159	[M - CH ₃]+	Loss of a methyl radical
130	[C ₉ H ₈ N] ⁺	β-cleavage, formation of the quinolinium cation
44	[C ₂ H ₆ N] ⁺	α-cleavage, formation of the ethylamine fragment



Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

The following protocol is a general guideline for the NMR analysis of tryptamine derivatives like **AMT hydrochloride**.

- Sample Preparation: Dissolve 5-10 mg of AMT hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solvents) for chemical shift calibration.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
- ¹H NMR Acquisition:
 - Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
 - Spectral Width: Typically 0-160 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.



 Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples like **AMT hydrochloride**.

- Sample Preparation: Place a small amount of the AMT hydrochloride powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- · Data Acquisition:
 - Spectral Range: Typically 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.
 - Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.
- Data Processing: The software automatically performs the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like AMT. The hydrochloride salt is typically converted to the more volatile free base before analysis.[1]

- Sample Preparation (Free Base Extraction):
 - Dissolve the AMT hydrochloride sample in deionized water.

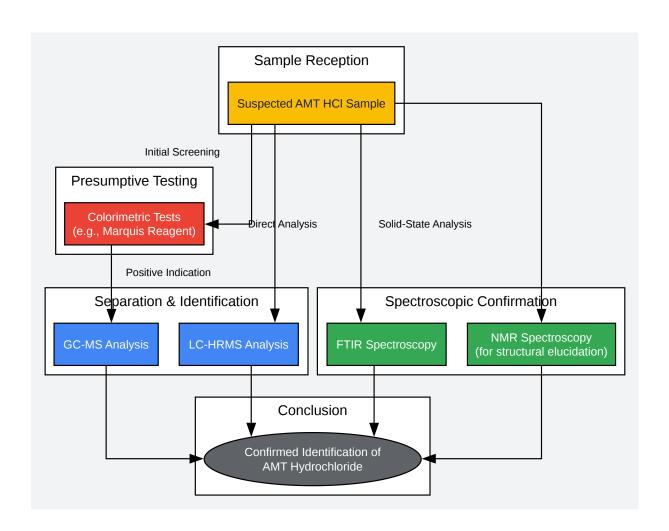


- Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine.
- Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).
- o Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
- Evaporate the solvent to obtain the AMT free base.
- Reconstitute the residue in a suitable solvent for GC injection.
- Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.
- · GC Conditions:
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or similar non-polar column.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Inlet Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis: Identify AMT by its retention time and by comparing the acquired mass spectrum to a reference library.



Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to **AMT hydrochloride**.



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Analytical Workflow for **AMT Hydrochloride** Identification.



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References

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- To cite this document: BenchChem. [Spectroscopic and Analytical Profiling of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662266#spectroscopic-data-of-amt-hydrochloride-nmr-ir-mass-spec]

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